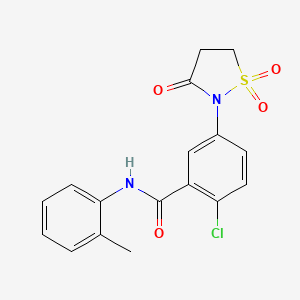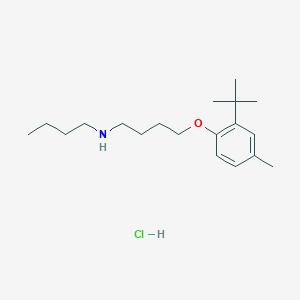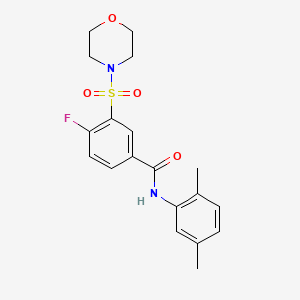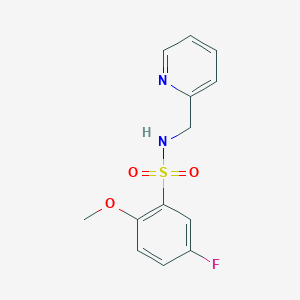![molecular formula C17H16ClN3O6S B5136939 2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide](/img/structure/B5136939.png)
2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide, also known as CHIR-99021, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. The inhibition of GSK-3 has been shown to have therapeutic potential in various diseases, including cancer, Alzheimer's disease, and diabetes.
作用機序
2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide acts as a competitive inhibitor of GSK-3, binding to the ATP-binding site of the enzyme. GSK-3 plays a crucial role in the Wnt signaling pathway, which regulates cell proliferation, differentiation, and survival. By inhibiting GSK-3, 2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide promotes the stabilization and nuclear translocation of beta-catenin, a key component of the Wnt signaling pathway. This leads to the activation of downstream target genes, resulting in various cellular responses.
Biochemical and physiological effects:
2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide has been shown to have various biochemical and physiological effects. It has been shown to enhance the expression of pluripotency markers and promote the differentiation of embryonic stem cells into various cell types. Additionally, 2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide has been shown to promote the proliferation and survival of neural stem cells and enhance the regeneration of damaged neurons. 2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide has also been shown to induce apoptosis and inhibit the growth of cancer cells.
実験室実験の利点と制限
One advantage of using 2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide in lab experiments is its potency and selectivity for GSK-3. This allows for the specific inhibition of GSK-3 without affecting other kinases. Additionally, 2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide has been shown to have low toxicity and is well-tolerated in vivo. One limitation of using 2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide is its high cost, which may limit its use in large-scale experiments.
将来の方向性
1. Investigate the potential therapeutic applications of 2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
2. Explore the use of 2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide in tissue engineering and regenerative medicine.
3. Investigate the potential anti-cancer properties of 2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide in various cancer types.
4. Study the long-term effects of 2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide on stem cell differentiation and proliferation.
5. Investigate the potential use of 2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide in combination with other drugs for enhanced therapeutic effects.
合成法
The synthesis of 2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide involves several steps, including the reaction of 5-nitroanthranilic acid with thionyl chloride to form 5-nitroanthranilic acid chloride. This intermediate is then reacted with 4-(4-morpholinylsulfonyl)aniline to form 4-(4-morpholinylsulfonyl)phenyl-5-nitroanthranilic acid. Finally, the amide bond is formed between 4-(4-morpholinylsulfonyl)phenyl-5-nitroanthranilic acid and 2-chlorobenzoyl chloride to form 2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide.
科学的研究の応用
2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to promote the differentiation of embryonic stem cells into various cell types, including neurons, cardiomyocytes, and pancreatic beta cells. Additionally, 2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide has been shown to enhance the proliferation and survival of neural stem cells and promote the regeneration of damaged neurons. 2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide has also been investigated for its potential anti-cancer properties, as it has been shown to induce apoptosis and inhibit the growth of cancer cells.
特性
IUPAC Name |
2-chloro-N-(4-morpholin-4-ylsulfonylphenyl)-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O6S/c18-16-6-3-13(21(23)24)11-15(16)17(22)19-12-1-4-14(5-2-12)28(25,26)20-7-9-27-10-8-20/h1-6,11H,7-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFKYUXGMFECFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-nitrobenzamide](/img/structure/B5136856.png)



![1-cycloheptyl-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B5136894.png)
![N-(4-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide](/img/structure/B5136902.png)
![N-formyl-N-mesityl-3-methylspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxamide](/img/structure/B5136915.png)
![5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-2-pyridinamine](/img/structure/B5136925.png)




![N-(4-methoxy-2-methylphenyl)-2-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5136965.png)
![N-(4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5136969.png)